tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate is a complex organic compound often used in synthetic organic chemistry. It is characterized by the presence of a tert-butyl group, a butoxycarbonyl-protected amine, and a pyrrolidine ring. This compound is primarily utilized as a protecting group for amines in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate typically involves the reaction of an amine with di-tert-butyl dicarbonate under basic conditions. The reaction can be carried out in various solvents, including tetrahydrofuran, acetonitrile, and dichloromethane. The reaction conditions often involve ambient temperature or mild heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes. The flow process allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, trifluoroacetic acid for deprotection, and various bases such as sodium hydroxide for substitution reactions. The conditions for these reactions typically involve mild temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction being carried out. For example, reduction reactions may yield alcohols or amines, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate involves the protection of amine groups through the formation of a carbamate. This protection prevents unwanted side reactions during chemical transformations. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-aminobenzoate
- tert-Butyl 4-formylbenzylcarbamate
- tert-Butyl 4-hydroxy-3-methoxybenzylcarbamate
Uniqueness
tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate is unique due to its specific structure, which combines a tert-butyl group, a butoxycarbonyl-protected amine, and a pyrrolidine ring. This combination provides stability and versatility in various chemical reactions, making it a valuable tool in synthetic organic chemistry .
Properties
IUPAC Name |
tert-butyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-oxopyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-7-10-8-17(9-11(10)18)13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKMYLZTGJCBKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(CC1=O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101116639 | |
Record name | 1,1-Dimethylethyl 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-oxo-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101116639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175463-35-1 | |
Record name | 1,1-Dimethylethyl 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-oxo-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175463-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-oxo-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101116639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.